![molecular formula C8H12O3 B2820561 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 81056-11-3](/img/structure/B2820561.png)

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

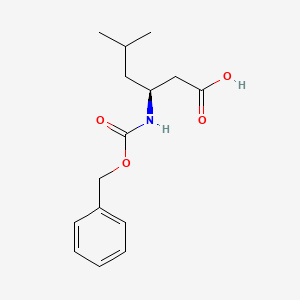

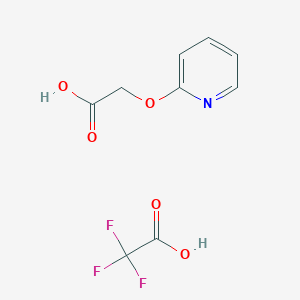

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .

Synthesis Analysis

The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Molecular Structure Analysis

The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Chemical Reactions Analysis

The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Physical And Chemical Properties Analysis

The molecular weight of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is 156.18 g/mol . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimalarial Agents

Researchers have developed derivatives of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate to evaluate their antimalarial activities. These derivatives demonstrated in vitro activity against Plasmodium falciparum and showed potential for further antimalarial drug development (Nongpanga Ningsanont et al., 2003).

Agricultural Applications

The compound has been used in the synthesis of ceralure B1 and A, acting as a persistent attractant for the Mediterranean fruit fly. This application highlights its potential in developing eco-friendly pest management strategies (J. W. Avery et al., 1994).

Chemical Synthesis and Rearrangements

It has been instrumental in studies involving chemical synthesis and rearrangements, serving as a precursor for the synthesis of complex organic molecules. For instance, its utilization in double rearrangements leading to the synthesis of pentasubstituted pyrroles showcases its versatility in organic synthesis (A. Dehnel et al., 1987).

Development of Chiral Synthons

The compound has been used in the lipase-catalyzed synthesis of tri-substituted cyclopropyl chiral synthons. This process demonstrates an efficient method for preparing optically active enantiomers, highlighting its role in the development of chiral molecules for pharmaceutical applications (T. Tsuji et al., 1999).

Wirkmechanismus

The mechanism of action for the synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .

Eigenschaften

IUPAC Name |

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAESUVRCRNJFDR-MEKDEQNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1[C@H]2[C@@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)

![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)